Polar Surface Area and Lipophilicity Differentiation vs. the 2-Carboxamide Regioisomer
The 3-carboxamide regioisomer (CAS 86796-30-7) and the 2-carboxamide regioisomer (CAS 94782-81-7) are constitutional isomers with identical molecular formula (C₁₀H₈N₄O) and molecular weight (200.20 g/mol), yet they are distinguishable by calculated topological polar surface area (TPSA) and lipophilicity. The 3-carboxamide exhibits a TPSA of 76.18 Ų and a consensus LogP of 1.61, whereas the 2-carboxamide yields a TPSA of 77.17 Ų and LogP of 1.80 . The ΔTPSA of 0.99 Ų and ΔLogP of 0.19 reflect altered intramolecular hydrogen-bonding geometry between the carboxamide group and the adjacent pyrazole N2 nitrogen. In the 3-substituted isomer, the amide carbonyl can form an intramolecular interaction with the fused benzimidazole NH, whereas in the 2-substituted isomer this interaction is geometrically precluded, increasing solvent exposure of the polar surface and elevating lipophilicity [1]. These parameters serve as orthogonal analytical quality control (QC) metrics—computationally predicted and chromatographically verifiable—to distinguish the two regioisomers in procurement and inventory verification workflows.
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 76.18 Ų |
| Comparator Or Baseline | 4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide: 77.17 Ų |
| Quantified Difference | ΔTPSA = 0.99 Ų (1.3% lower for 3-carboxamide) |
| Conditions | Calculated via fragment-based topological method (Ertl algorithm); consensus LogP from ChemSrc database |
Why This Matters
TPSA and LogP differences, while numerically small, allow analytical discrimination between regioisomers via reversed-phase HPLC retention time or HILIC separation, preventing procurement of the incorrect isomer that would confound SAR data in PARP or kinase inhibition assays.
- [1] Kumar S, Ila H, Junjappa H. Efficient Routes to Pyrazolo[3,4-b]indoles and Pyrazolo[1,5-a]benzimidazoles via Palladium- and Copper-Catalyzed Intramolecular C–C and C–N Bond Formation. J Org Chem. 2009;74(18):7046-7051. doi:10.1021/jo901309t. PMID: 19670834. View Source
